molecular formula C6H8N4O2 B1590010 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- CAS No. 1128-13-8

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-

Cat. No.: B1590010
CAS No.: 1128-13-8
M. Wt: 168.15 g/mol
InChI Key: DNHCPEFCQYRQQN-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- (CHDT) is a cyclic ketone with two nitrogen atoms that is widely used in the field of chemistry. It is a colorless, odorless, and non-toxic compound with a molecular weight of 180.25 g/mol. CHDT is a versatile compound that is used as a reagent in many different types of chemical reactions. It is especially useful in organic synthesis due to its ability to form stable complexes with many organic compounds.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

This compound serves as a pivotal reagent in the synthesis of diverse organic molecules, displaying unique reactivity patterns in various chemical reactions. For instance, it participates in the facial selectivity of 4 + 2 reactions, which is crucial for the synthesis of complex organic structures, as demonstrated in the study by Morrison et al. (2006), which assessed cyclohexadienes' reactivity in reactions with different dienophiles, highlighting the influence of substituents on reaction outcomes (Morrison et al., 2006).

Electron Transport and Bioelectrochemical Processes

The compound's derivatives, specifically tetrahydroxy derivatives, have been explored for their electron transport capabilities, which are fundamental in understanding biological processes such as DNA degradation. Schrebler et al. (1987) investigated the electrochemical behavior of hydroxyquinone derivatives, revealing their potential in mimicking biological electron transfer mechanisms (Schrebler et al., 1987).

Synthetic Utility in Preparing Bioactive Molecules

Cyclohexadiene derivatives are versatile precursors for synthesizing a wide range of bioactive compounds. Sharma et al. (2021) discussed the synthetic applications of cyclohexane-1,3-dione derivatives, emphasizing their role in generating compounds with anti-bacterial, anti-inflammatory, and anti-cancer properties (Sharma, Kumar, & Das, 2021).

Properties

IUPAC Name

2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHCPEFCQYRQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509655
Record name 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-13-8
Record name 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetraphthalimido-1,4-benzoquinone (30.00 g, 0.044 mole) is added to 200 ml of 80% hydrazine hydrate. The mixture is heated to 60° C. for two hours. After cooling to room temperature, the mixture is filtered yielding dark purple crystals melting at 260°-262° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 2
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 3
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 4
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 5
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 6
Reactant of Route 6
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Customer
Q & A

Q1: How does 2,3,5,6-Tetraaminobenzoquinone contribute to the performance of energy storage devices?

A1: 2,3,5,6-Tetraaminobenzoquinone exhibits promising potential as a building block for energy storage materials, particularly in the development of CCPs. [, ] Its structure allows it to coordinate with metal ions, forming frameworks with extended π–d conjugation. [] This conjugation facilitates long-range electron delocalization, enhancing the material's conductivity and ultimately its capacity to store charge. [] Studies have shown that CCPs incorporating TABQ demonstrate superior performance compared to traditional metal-organic frameworks (MOFs) in terms of charge storage capacity, rate capability, and capacity retention. []

Q2: Can the dimensionality of the framework influence the performance of 2,3,5,6-Tetraaminobenzoquinone-based CCPs in energy storage applications?

A2: Yes, the dimensionality of the framework significantly impacts the electrochemical performance of 2,3,5,6-Tetraaminobenzoquinone-based CCPs. Research has demonstrated that by carefully controlling the reaction conditions, it's possible to synthesize both 1D and 2D frameworks using TABQ and copper ions. [] This dimensional control stems from manipulating the valences of both the ligand and metal ions, leading to different coordination geometries. Notably, the 2D-CuTABQ framework exhibits superior performance as a battery cathode compared to its 1D counterpart. [] The 2D structure demonstrates a higher reversible capacity (approximately 305 mAh g−1), improved rate capability, and superior capacity retention even after numerous cycles. [] This difference highlights the importance of framework dimensionality in optimizing CCPs for high-performance energy storage.

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